(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate
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Overview
Description
The compound (6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate is a complex organic molecule belonging to the indoloquinoline family This compound is characterized by its unique structure, which includes a tetrahydroindoloquinoline core with various substituents such as tert-butyl, methyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including cyclization, alkylation, and esterification. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate: can be compared with other similar compounds, such as:
- Methyl (6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylate
- (6aR,9S,10aR)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine
- Ergoline-8-carboxylic acid, methyl ester, (8alpha)-
These compounds share a similar indoloquinoline core but differ in their substituents and functional groups. The unique combination of substituents in This compound
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-O-tert-butyl 9-O-methyl (6aR,9S)-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9-dicarboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-12-13-10-18-16(15-7-6-8-17(24)19(13)15)9-14(11-23(18)4)20(25)27-5/h6-9,12,14,18H,10-11H2,1-5H3/t14-,18+/m0/s1 |
InChI Key |
QPNVAUWZIQMVFL-KBXCAEBGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C2C[C@@H]3C(=C[C@@H](CN3C)C(=O)OC)C4=C2C1=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C2CC3C(=CC(CN3C)C(=O)OC)C4=C2C1=CC=C4 |
Origin of Product |
United States |
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